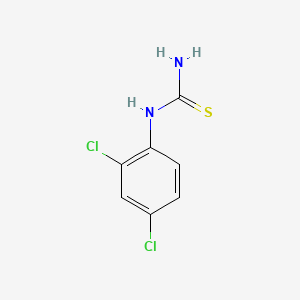
1-(2,4-Dichlorophenyl)thiourea
描述
1-(2,4-Dichlorophenyl)thiourea is an organosulfur compound with the molecular formula C7H6Cl2N2S. It is a derivative of thiourea, where the hydrogen atoms are replaced by a 2,4-dichlorophenyl group. This compound is known for its diverse applications in various fields, including organic synthesis and medicinal chemistry .
作用机制
Target of Action
1-(2,4-Dichlorophenyl)thiourea is an organosulfur compound Thiourea derivatives have been known to exhibit diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties .
Mode of Action
It is known that thiourea derivatives interact with various biological targets to exert their effects
Biochemical Pathways
Thiourea derivatives, including this compound, have been found to affect various biochemical pathways due to their diverse biological applications . They have shown antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial effects . .
Result of Action
Thiourea derivatives have been found to exhibit various biological effects, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties .
生化分析
Biochemical Properties
1-(2,4-Dichlorophenyl)thiourea plays a significant role in biochemical reactions, particularly in enzyme inhibition. It has been shown to interact with enzymes such as argininosuccinate synthetase and glutamate dehydrogenase, inhibiting their activities. These interactions are crucial as they can affect metabolic pathways and cellular functions. The compound’s ability to inhibit these enzymes suggests its potential use in regulating metabolic processes and studying enzyme functions .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to have cytotoxic effects on certain cell lines, indicating its potential as an anticancer agent. Additionally, it can affect cell signaling pathways by modulating the activity of specific enzymes and proteins involved in these pathways. This modulation can lead to changes in gene expression and alterations in cellular metabolism, impacting cell function and viability .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can form complexes with metal ions, which can further interact with enzymes and proteins, leading to inhibition or activation of their activities. For example, its interaction with argininosuccinate synthetase results in the inhibition of the enzyme, affecting the urea cycle and nitrogen metabolism. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but its degradation products can also have biological activities. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in enzyme activities and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can exhibit beneficial effects, such as enzyme inhibition and modulation of metabolic pathways. At higher doses, it can cause toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range results in optimal biological activity without significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the urea cycle and nitrogen metabolism. It interacts with enzymes such as argininosuccinate synthetase and glutamate dehydrogenase, affecting the flux of metabolites through these pathways. The compound’s impact on metabolic flux can lead to changes in metabolite levels and overall metabolic balance within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in certain cellular compartments. The compound’s distribution can influence its biological activity and effectiveness in modulating cellular processes .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interactions with specific biomolecules and influence its overall biological effects .
准备方法
1-(2,4-Dichlorophenyl)thiourea can be synthesized through several methods:
Direct Reaction with Isothiocyanates: One common method involves the reaction of 2,4-dichloroaniline with thiophosgene or isothiocyanates under controlled conditions.
Condensation Reactions: Another method includes the condensation of primary or secondary amines with thiophosgene or its derivatives.
Industrial Production: Industrially, the compound can be produced by reacting 2,4-dichloroaniline with carbon disulfide and ammonia in the presence of a catalyst.
化学反应分析
1-(2,4-Dichlorophenyl)thiourea undergoes various chemical reactions:
Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or peracids.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride.
Nucleophiles: Various nucleophiles like amines, alcohols, and thiols.
Major products formed from these reactions include sulfoxides, sulfones, and substituted thioureas .
科学研究应用
1-(2,4-Dichlorophenyl)thiourea has several scientific research applications:
相似化合物的比较
1-(2,4-Dichlorophenyl)thiourea can be compared with other similar compounds:
1-(3,4-Dichlorophenyl)thiourea: This compound has chlorine atoms at different positions on the phenyl ring, leading to variations in its reactivity and applications.
1-(2,6-Dichlorophenyl)thiourea: Similar to this compound, but with chlorine atoms at the 2 and 6 positions, affecting its chemical behavior.
These comparisons highlight the uniqueness of this compound in terms of its structure and applications.
属性
IUPAC Name |
(2,4-dichlorophenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2S/c8-4-1-2-6(5(9)3-4)11-7(10)12/h1-3H,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWCDFOASWNGOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372612 | |
| Record name | 2,4-dichlorophenylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26730442 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
6326-14-3 | |
| Record name | 6326-14-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31189 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-dichlorophenylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,4-DICHLOROPHENYL)-2-THIOUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)propylideneamino]thiourea](/img/structure/B1302413.png)
![3-(2-chloro-5-nitrophenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B1302417.png)



![5-Oxo-1-[4-(trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid](/img/structure/B1302429.png)

![5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B1302433.png)






